(R)-3-(1-Hydroxyethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-3-(1-Hydroxyethyl)phenol” is a biochemical compound that has been shown to have a redox potential . It is a dehydrogenase, which catalyzes the oxidation of 4-hydroxyphenylacetaldehyde to acetaldehyde . This enzyme belongs to the class of hydroxylases, which catalyze the conversion of an alcohol and an acceptor to an organic acid and water .
Synthesis Analysis
The synthesis of “®-3-(1-Hydroxyethyl)phenol” can be achieved by reacting phenol with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The S form is more active than the R form in catalyzing reactions with acetaldehyde as substrate .Molecular Structure Analysis
The molecular formula of “®-3-(1-Hydroxyethyl)phenol” is C8H10O2, and its molecular weight is 138.17 . It is a solid at 20 degrees Celsius .Chemical Reactions Analysis
“®-3-(1-Hydroxyethyl)phenol” is a dehydrogenase, which catalyzes the oxidation of 4-hydroxyphenylacetaldehyde to acetaldehyde . This enzyme belongs to the class of hydroxylases, which catalyze the conversion of an alcohol and an acceptor to an organic acid and water .Physical And Chemical Properties Analysis
“®-3-(1-Hydroxyethyl)phenol” is a solid at 20 degrees Celsius . It has a molecular weight of 138.17 . It appears as a white to light yellow to light orange powder to crystal .Scientific Research Applications
Enantioselective Synthesis
(R)-3-(1-Hydroxyethyl)phenol is a compound of interest in the field of enantioselective synthesis. Braia et al. (2018) describe methods employing immobilized lipase as a biocatalyst to prepare both enantiomers of 3-(1-hydroxyethyl)phenol. This work highlights the compound's significance in the synthesis of drugs, showcasing its versatility and importance in pharmaceutical applications (Braia, Merabet-Khelassi, & Aribi‐Zouioueche, 2018).
Photocatalytic Benzene Hydroxylation
Wang et al. (2015) explored the use of Fe-based metal–organic frameworks for the photocatalytic hydroxylation of benzene to phenol under visible light, using hydrogen peroxide as an oxidant. This research sheds light on the potential of (R)-3-(1-Hydroxyethyl)phenol in industrial chemical processes, particularly in the efficient and environmentally friendly production of phenol (Wang, Wang, & Li, 2015).
Source of Chiral Hydroxyalkanoic Acids
Ren et al. (2005) discussed the production of chiral hydroxyalkanoic acid monomers from polyhydroxyalkanoates (PHA), where all monomeric units are in R-configuration, highlighting the role of compounds like (R)-3-(1-Hydroxyethyl)phenol in biopolymer research and its potential applications in fine chemicals, pharmaceuticals, and medical industries (Ren et al., 2005).
Catalysis and Polymerization
Goto et al. (2010) identified simple phenols and hydrocarbons as efficient organic catalysts for living radical polymerization, hinting at the potential of (R)-3-(1-Hydroxyethyl)phenol in the field of polymer science. Their findings suggest the use of such compounds in environmentally safe and economically feasible polymer production (Goto, Hirai, Nagasawa, Tsujii, Fukuda, & Kaji, 2010).
Chemical Kinetics and Catalysis
Liu et al. (2006) studied the chemical kinetics of phenol hydroxylation, which is relevant to understanding the behavior of similar compounds like (R)-3-(1-Hydroxyethyl)phenol in catalytic processes. Their research provides insights into the reaction mechanisms and kinetics that could be applicable to the study and application of (R)-3-(1-Hydroxyethyl)phenol in industrial chemistry (Liu, Lu, Guo, Guo, & Wang, 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(1R)-1-hydroxyethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJRWHSKVYUZHQ-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(1-Hydroxyethyl)phenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.